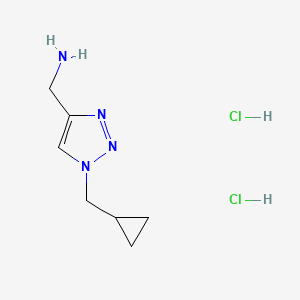
(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Descripción general
Descripción
(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4 and its molecular weight is 225.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.10 g/mol. The presence of the cyclopropylmethyl group attached to the triazole ring enhances its lipophilicity and may influence its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.10 g/mol |
| IUPAC Name | This compound |
| Solubility | High in water |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antifungal activity where triazoles are known to inhibit the enzyme lanosterol 14α-demethylase.
- Receptor Modulation : The compound may interact with cellular receptors, modulating signaling pathways that are crucial for various biological processes.
- DNA/RNA Interaction : There is potential for binding to nucleic acids, which could influence gene expression or replication processes.
Biological Activity and Case Studies
Preliminary studies suggest that compounds with triazole structures exhibit significant biological activities. Here are some notable findings:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that this compound may inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis.
- Antibacterial Properties : Studies have shown that similar triazole compounds possess antibacterial effects against Gram-positive and Gram-negative bacteria. The specific mechanism may involve interference with bacterial cell wall synthesis or protein synthesis.
- Anticancer Potential : Some research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound's ability to target specific cancer cell lines is currently under investigation.
Research Findings
A comprehensive review of literature highlights several key studies:
- A study published in Medicinal Chemistry demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus .
- Another investigation focused on the antibacterial properties against Staphylococcus aureus, revealing significant inhibition at low concentrations .
- Recent findings also suggest potential anticancer activity in vitro against human cancer cell lines, indicating a need for further exploration in vivo .
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-7-5-11(10-9-7)4-6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKIAJIVCRRFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















